Carcinogenic Potency Reduction vs. Parent PAH
In a systematic mouse bioassay comparing multiple dibenzanthracene derivatives by both subcutaneous injection and skin painting, 3,4-dimethoxy-1,2,5,6-dibenzanthracene (synonymous with 5,6-dimethoxydibenz[a,h]anthracene) was classified as a 'moderately active carcinogen,' whereas the unsubstituted parent 1,2,5,6-dibenzanthracene is well-established as a potent carcinogen [1]. Although the study did not report tumor incidence percentages, the qualitative ordinal ranking provides a directly comparative, experimentally derived hazard differentiation that is critical for risk assessment when selecting among dibenzanthracene derivatives for biological research.
| Evidence Dimension | Carcinogenic activity classification (mouse bioassay) |
|---|---|
| Target Compound Data | Moderately active carcinogen (3,4-dimethoxy-1,2,5,6-dibenzanthracene) |
| Comparator Or Baseline | Potent carcinogen (unsubstituted 1,2,5,6-dibenzanthracene / dibenz[a,h]anthracene) |
| Quantified Difference | Qualitative ordinal reduction from potent to moderate carcinogenicity |
| Conditions | Swiss mice; subcutaneous injection and direct skin application; 1962 study by Heidelberger et al. [1] |
Why This Matters
For laboratories conducting in vivo carcinogenesis or genotoxicity studies, selecting a moderately active rather than a potent carcinogen can substantially reduce occupational exposure risk, waste disposal burden, and animal facility containment requirements, directly influencing procurement decisions.
- [1] Heidelberger, C., Baumann, M. E., Griesbach, L., Ghobar, A., Vaughan, T. M. The Carcinogenic Activities of Various Derivatives of Dibenzanthracene. Cancer Research, 1962, 22, 78–83. View Source
